3-(Dibutylamino)phenol
Overview
Description
Synthesis Analysis
The synthesis of 3-(Dibutylamino)phenol typically involves the reaction of nitrobenzene with fuming sulfuric acid, followed by reduction and purification steps. Traditional methods produce substantial waste, presenting environmental and safety challenges. Advanced synthesis approaches aim to minimize waste and improve yield through more efficient chemical reactions and purification processes. A notable method includes the treatment of m-phenylenediamine in acidic conditions to obtain m-aminophenol, which is further processed to synthesize 3-(Dibutylamino)phenol with higher selectivity and yield under optimized conditions (Mao et al., 2020).
Molecular Structure Analysis
The molecular structure of 3-(Dibutylamino)phenol is characterized by the presence of a dibutylamino group attached to the phenol ring. This structural feature significantly influences its chemical behavior, enabling various interactions and reactions due to the electron-donating nature of the dibutylamino group. The molecular geometry and electronic configuration play crucial roles in determining the compound's reactivity and properties.
Chemical Reactions and Properties
3-(Dibutylamino)phenol participates in numerous chemical reactions, including substitution, oxidation, and coupling reactions, attributable to its functional groups. The presence of the dibutylamino group enhances its nucleophilicity, making it a versatile intermediate for the synthesis of more complex molecules. Its chemical properties are exploited in the development of dyes, pharmaceuticals, and other specialized chemicals.
Physical Properties Analysis
The physical properties of 3-(Dibutylamino)phenol, such as melting point, boiling point, solubility, and density, are crucial for its handling, storage, and application in industrial processes. These properties are influenced by the molecular structure, particularly the hydrophobic dibutylamino group and the hydroxyl group's polarity.
Chemical Properties Analysis
3-(Dibutylamino)phenol's chemical properties, including acidity/basicity, reactivity with acids and bases, and behavior under various chemical conditions, are essential for its use in synthetic chemistry. The compound's ability to undergo electrophilic substitution reactions, coupled with its potential for forming stable derivatives, underscores its importance as a chemical intermediate.
For further reading and detailed insights, you can explore the synthesis and applications of 3-(Dibutylamino)phenol through the provided link: (Mao et al., 2020).
Scientific Research Applications
Red Blood Cell Alterations : A study found that 3-(dimethylamino)phenol can induce oxidative stress in human red blood cells, altering cell membrane properties and causing oxidation of haemoglobin. This leads to oxidative damage due to reduced antioxidant levels (Bukowska, Michałowicz, & Duda, 2007).
Polymer Modification : Natural phenol-based additives, such as tannic acid and lignocellulosic biomass, have been shown to enhance the thermal stability and processing behavior of poly(3-hydroxybutyrate), a biodegradable polymer. This can improve its mechanical properties, making it more suitable for various applications (Auriemma et al., 2015).
Phenolase Substrate in Algae : In marine algae, specifically Monostroma fuscum, 3-Hydroxytyramine (a phenol) acts as the principal substrate for phenolase, which aids in the synthesis of phenolic compounds (Tocher & Craigie, 1966).
Stomach pH Alteration : Synthetic phenol antioxidants like dibunol can influence the pH value of the gastrointestinal tract in rats, although chronic administration does not significantly change pH in control or vagotomized animals (Tsibulevskĭi & Ettinger, 1987).
Wastewater-free Synthesis : A study presents a practical, wastewater-free method for synthesizing m-aminophenol and 3-(dibutylamino)phenol, which addresses major issues of industrial synthesis methods by reducing waste generation and safety risks (Mao et al., 2020).
Biomedical Applications : The use of phenolic compounds in biomaterials, such as poly-(3)-hydroxybutyrate, shows potential for medical devices and tissue engineering, due to their biodegradable and thermoprocessable nature (Chen & Wu, 2005).
Safety And Hazards
properties
IUPAC Name |
3-(dibutylamino)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-3-5-10-15(11-6-4-2)13-8-7-9-14(16)12-13/h7-9,12,16H,3-6,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSTZMGCKHBFJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345027 | |
Record name | 3-(Dibutylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dibutylamino)phenol | |
CAS RN |
43141-69-1 | |
Record name | N,N-Dibutyl-3-aminophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43141-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dibutylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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